molecular formula C12H16ClNO2 B4508050 2-(4-chlorophenoxy)-N-propylpropanamide

2-(4-chlorophenoxy)-N-propylpropanamide

Cat. No.: B4508050
M. Wt: 241.71 g/mol
InChI Key: DZHTWZLXWWZRKY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-propylpropanamide is an organic compound that belongs to the class of chlorophenoxy derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the chlorophenoxy group in its structure imparts unique chemical properties, making it a subject of interest for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-propylpropanamide typically involves the reaction of 4-chlorophenol with propionyl chloride to form 4-chlorophenoxypropionyl chloride. This intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-propylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorophenoxy group can mimic natural substrates, leading to the inhibition or activation of enzymatic pathways. This compound is known to affect lipid metabolism and cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-propylpropanamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties compared to other chlorophenoxy compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHTWZLXWWZRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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